Cas no 2227952-48-7 (tert-butyl 3-(1S)-3-amino-1-hydroxypropylpiperidine-1-carboxylate)

tert-butyl 3-(1S)-3-amino-1-hydroxypropylpiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-(1S)-3-amino-1-hydroxypropylpiperidine-1-carboxylate
- 2227952-48-7
- EN300-1882220
- tert-butyl 3-[(1S)-3-amino-1-hydroxypropyl]piperidine-1-carboxylate
-
- インチ: 1S/C13H26N2O3/c1-13(2,3)18-12(17)15-8-4-5-10(9-15)11(16)6-7-14/h10-11,16H,4-9,14H2,1-3H3/t10?,11-/m0/s1
- InChIKey: CSLPCULZBQBYIE-DTIOYNMSSA-N
- ほほえんだ: O[C@@H](CCN)C1CN(C(=O)OC(C)(C)C)CCC1
計算された属性
- せいみつぶんしりょう: 258.19434270g/mol
- どういたいしつりょう: 258.19434270g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
tert-butyl 3-(1S)-3-amino-1-hydroxypropylpiperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1882220-1.0g |
tert-butyl 3-[(1S)-3-amino-1-hydroxypropyl]piperidine-1-carboxylate |
2227952-48-7 | 1g |
$1543.0 | 2023-06-01 | ||
Enamine | EN300-1882220-5.0g |
tert-butyl 3-[(1S)-3-amino-1-hydroxypropyl]piperidine-1-carboxylate |
2227952-48-7 | 5g |
$4475.0 | 2023-06-01 | ||
Enamine | EN300-1882220-0.05g |
tert-butyl 3-[(1S)-3-amino-1-hydroxypropyl]piperidine-1-carboxylate |
2227952-48-7 | 0.05g |
$1296.0 | 2023-09-18 | ||
Enamine | EN300-1882220-10.0g |
tert-butyl 3-[(1S)-3-amino-1-hydroxypropyl]piperidine-1-carboxylate |
2227952-48-7 | 10g |
$6635.0 | 2023-06-01 | ||
Enamine | EN300-1882220-0.5g |
tert-butyl 3-[(1S)-3-amino-1-hydroxypropyl]piperidine-1-carboxylate |
2227952-48-7 | 0.5g |
$1482.0 | 2023-09-18 | ||
Enamine | EN300-1882220-0.1g |
tert-butyl 3-[(1S)-3-amino-1-hydroxypropyl]piperidine-1-carboxylate |
2227952-48-7 | 0.1g |
$1357.0 | 2023-09-18 | ||
Enamine | EN300-1882220-10g |
tert-butyl 3-[(1S)-3-amino-1-hydroxypropyl]piperidine-1-carboxylate |
2227952-48-7 | 10g |
$6635.0 | 2023-09-18 | ||
Enamine | EN300-1882220-0.25g |
tert-butyl 3-[(1S)-3-amino-1-hydroxypropyl]piperidine-1-carboxylate |
2227952-48-7 | 0.25g |
$1420.0 | 2023-09-18 | ||
Enamine | EN300-1882220-1g |
tert-butyl 3-[(1S)-3-amino-1-hydroxypropyl]piperidine-1-carboxylate |
2227952-48-7 | 1g |
$1543.0 | 2023-09-18 | ||
Enamine | EN300-1882220-2.5g |
tert-butyl 3-[(1S)-3-amino-1-hydroxypropyl]piperidine-1-carboxylate |
2227952-48-7 | 2.5g |
$3025.0 | 2023-09-18 |
tert-butyl 3-(1S)-3-amino-1-hydroxypropylpiperidine-1-carboxylate 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
tert-butyl 3-(1S)-3-amino-1-hydroxypropylpiperidine-1-carboxylateに関する追加情報
Comprehensive Overview of tert-butyl 3-(1S)-3-amino-1-hydroxypropylpiperidine-1-carboxylate (CAS No. 2227952-48-7)
The compound tert-butyl 3-(1S)-3-amino-1-hydroxypropylpiperidine-1-carboxylate (CAS No. 2227952-48-7) is a chiral piperidine derivative with significant potential in pharmaceutical and organic synthesis. Its unique structural features, including the tert-butyl protecting group and the (1S)-3-amino-1-hydroxypropyl side chain, make it a valuable intermediate in the development of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its role in asymmetric synthesis and drug discovery.
In recent years, the demand for chiral building blocks like tert-butyl 3-(1S)-3-amino-1-hydroxypropylpiperidine-1-carboxylate has surged, driven by advancements in precision medicine and targeted drug delivery. The compound’s stereochemical purity and functional groups enable its use in crafting complex molecules with high enantiomeric excess, a critical factor in minimizing side effects in therapeutic agents. This aligns with the growing focus on green chemistry and sustainable synthesis methods, where efficiency and selectivity are paramount.
The synthesis of tert-butyl 3-(1S)-3-amino-1-hydroxypropylpiperidine-1-carboxylate often involves multi-step reactions, including Boc protection and asymmetric reduction. Its CAS No. 2227952-48-7 serves as a unique identifier in chemical databases, facilitating research reproducibility and regulatory compliance. Laboratories prioritize this compound for its compatibility with peptide coupling and catalysis, addressing common challenges in fragment-based drug design.
From an industrial perspective, scalability and cost-effectiveness are key considerations for tert-butyl 3-(1S)-3-amino-1-hydroxypropylpiperidine-1-carboxylate. Innovations in continuous flow chemistry and enzymatic resolution have streamlined its production, reducing waste and improving yields. These developments resonate with the broader shift toward Industry 4.0, where automation and data-driven optimization dominate chemical manufacturing.
Analytical characterization of CAS No. 2227952-48-7 relies on techniques like NMR spectroscopy, HPLC, and mass spectrometry to verify purity and configuration. Such rigor is essential for applications in high-throughput screening and combinatorial chemistry, where compound libraries demand exact structural fidelity. The rise of AI-assisted molecular modeling further underscores the importance of reliable chiral intermediates like this piperidine derivative.
Looking ahead, tert-butyl 3-(1S)-3-amino-1-hydroxypropylpiperidine-1-carboxylate is poised to play a pivotal role in emerging fields such as proteolysis-targeting chimeras (PROTACs) and bioconjugation. Its versatility in introducing amino and hydroxy functionalities into scaffolds aligns with trends in next-generation therapeutics. As researchers explore its potential, collaborations between academia and industry will likely accelerate its adoption in cutting-edge applications.
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